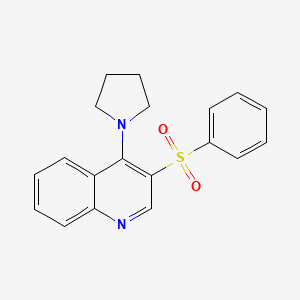

3-(Benzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline

Description

3-(Benzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline is a quinoline-based heterocyclic compound featuring a benzenesulfonyl group at position 3 and a pyrrolidine ring at position 4. Its molecular formula is C₁₉H₁₈N₂O₂S, with a calculated molecular weight of ~338.4 g/mol. The benzenesulfonyl moiety may enhance binding affinity to biological targets through sulfonamide-like interactions, while the pyrrolidine substituent contributes conformational flexibility and basicity.

Properties

IUPAC Name |

3-(benzenesulfonyl)-4-pyrrolidin-1-ylquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2S/c22-24(23,15-8-2-1-3-9-15)18-14-20-17-11-5-4-10-16(17)19(18)21-12-6-7-13-21/h1-5,8-11,14H,6-7,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHZHBRCMAPJLHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline typically involves multi-step organic reactions One common method starts with the quinoline core, which undergoes sulfonylation with benzenesulfonyl chloride in the presence of a base such as pyridine

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.

Substitution: The pyrrolidinyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Benzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(Benzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The benzenesulfonyl group can enhance the compound’s ability to interact with biological molecules, while the pyrrolidinyl group can improve its solubility and bioavailability.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

The table below highlights key differences between the target compound and its analogs:

Key Comparative Insights

Substituent Effects on Properties

- In contrast, the target compound lacks halogens, suggesting milder electronic effects.

- Heterocyclic Moieties : Piperidine (6-membered ring) in ’s compound offers greater conformational flexibility compared to pyrrolidine (5-membered) in the target compound, which may influence binding pocket accommodation.

- Halogenation : ’s compound incorporates multiple fluorine and chlorine atoms, significantly increasing lipophilicity (logP) and metabolic stability—a common strategy in drug design to improve bioavailability .

Notes and Limitations

- Discrepancies in molecular data (e.g., ) highlight the need for verification from primary literature.

- Biological activity comparisons are speculative due to insufficient experimental data in the provided evidence.

- Further studies on solubility, binding affinity, and toxicity are required to validate these hypotheses.

Biological Activity

3-(Benzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant case studies and research findings.

The compound features a quinoline backbone substituted with a benzenesulfonyl group and a pyrrolidinyl moiety. Its structure is crucial for its interaction with biological targets, influencing its pharmacological profile.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Anticancer Activity : Studies have demonstrated that derivatives of quinoline compounds can induce apoptosis in various cancer cell lines. For instance, compounds similar to this compound showed enhanced cytotoxicity against hypopharyngeal tumor cells, suggesting potential as anticancer agents .

- Antimicrobial Properties : The compound has been evaluated for its ability to combat clinically latent microorganisms, indicating potential use in treating infections .

- Neuroprotective Effects : Some studies highlight the potential of pyrrolidine derivatives in neuroprotection, particularly in models of neurodegenerative diseases like Huntington's disease. The modulation of epigenetic factors by related compounds suggests a pathway for therapeutic intervention .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression and microbial resistance. For example, it has been noted that similar quinoline derivatives can inhibit histone methyltransferases, impacting gene expression relevant to cancer and neurodegeneration .

- Protein Binding : The structural characteristics allow for effective binding to various protein targets, modulating their activity. This binding can alter signaling pathways associated with cell growth and survival .

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that quinoline derivatives can influence ROS levels within cells, contributing to their anticancer effects by inducing oxidative stress in malignant cells .

Anticancer Studies

A notable study explored the cytotoxic effects of this compound on FaDu hypopharyngeal tumor cells. The results indicated that this compound could induce apoptosis more effectively than standard chemotherapeutics like bleomycin, highlighting its potential as an anticancer agent .

Neuroprotective Effects

In research focusing on Huntington's disease models, derivatives similar to this compound demonstrated the ability to reduce levels of H3K9me3, a marker associated with heterochromatin formation. This reduction correlated with improved motor function and neuronal health in transgenic mice models .

Comparative Analysis with Related Compounds

| Compound | Biological Activity | Mechanism |

|---|---|---|

| This compound | Anticancer, Antimicrobial | Enzyme inhibition, Protein binding |

| 5-Allyloxy-2-(pyrrolidin-1-yl)quinoline | Neuroprotective | Epigenetic modulation |

| Other Pyrrolidine Derivatives | Various (e.g., Alzheimer’s treatment) | Cholinesterase inhibition |

Q & A

Q. Critical reaction parameters :

- Temperature : Higher temperatures (>100°C) improve SNAr efficiency but may degrade sensitive functional groups.

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance sulfonylation and substitution rates .

- Catalysts : No catalysts are explicitly required, but stoichiometric bases (e.g., NaH) are critical for deprotonation during SNAr .

Q. Table 1: Representative Reaction Conditions

*Yields are approximate and depend on purity of intermediates.

Basic: Which spectroscopic and analytical methods are most effective for characterizing this compound?

Answer:

A combination of techniques is required to confirm structure and purity:

- ¹H/¹³C NMR : Assign protons and carbons to verify substitution patterns. For example:

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₉H₁₈N₂O₂S) .

- FT-IR : Identify sulfonyl (S=O stretch at 1150–1300 cm⁻¹) and quinoline C=N (1600–1650 cm⁻¹) groups .

- HPLC-PDA : Assess purity (>95% for biological assays) using reverse-phase C18 columns .

Q. Table 2: Key Spectroscopic Signatures

| Technique | Observed Signals | Functional Group Identified | References |

|---|---|---|---|

| ¹H NMR | δ 8.5–8.7 (d, 1H, quinoline H-2) | Quinoline core | |

| ¹³C NMR | δ 155.2 (C=N) | Quinoline C=N | |

| HRMS | m/z 338.1098 [M+H]⁺ | Molecular ion |

Basic: What in vitro assays are used to evaluate the biological activity of this compound, and how are they designed?

Answer:

Primary assays focus on enzyme inhibition and receptor binding:

Kinase Inhibition Assays :

- Use recombinant kinases (e.g., EGFR, VEGFR) in ATP-competitive assays with fluorescence-based ADP detection .

- IC₅₀ values are determined via dose-response curves (1 nM–100 µM) .

Antimicrobial Susceptibility Testing :

- Broth microdilution (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains .

Cytotoxicity Screening :

Q. Experimental Design Considerations :

- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle-only controls.

- Replicates : Triplicate measurements to ensure statistical significance (p < 0.05) .

Advanced: How can structure-activity relationship (SAR) studies optimize the compound’s bioactivity?

Answer:

SAR studies focus on modifying substituents to enhance potency and selectivity:

Quinoline Core Modifications :

- Electron-withdrawing groups (e.g., -F, -Cl) : Improve kinase binding via increased π-π stacking (e.g., 6-fluoro analog shows 10× higher EGFR inhibition) .

- Methoxy groups : Reduce metabolic degradation but may decrease solubility .

Sulfonamide Tuning :

- Bulky substituents (e.g., 4-Cl) : Enhance hydrophobic interactions in enzyme active sites .

Pyrrolidine Substitution :

Q. Table 3: SAR Trends in Analogous Compounds

Advanced: How can crystallographic and computational methods resolve contradictions in biological data?

Answer:

Discrepancies in IC₅₀ values or selectivity profiles often arise from conformational flexibility or assay conditions.

X-ray Crystallography :

- Determines binding modes in enzyme complexes (e.g., sulfonamide oxygen hydrogen-bonding to kinase catalytic lysine) .

Molecular Dynamics (MD) Simulations :

- Predict off-target interactions (e.g., pyrrolidine nitrogen forming salt bridges with Asp1046 in VEGFR2) .

Docking Studies :

- Use Glide or AutoDock to rank analogs by binding affinity, prioritizing synthesis .

Case Study : A 4-chlorobenzenesulfonyl analog showed conflicting cytotoxicity data (IC₅₀ = 5 µM vs. 20 µM). MD simulations revealed solvent-dependent conformational changes in the sulfonamide group, explaining variability across labs .

Advanced: What strategies mitigate synthetic challenges in scaling up this compound?

Answer:

Key bottlenecks include low yields in SNAr and sulfonylation side reactions.

Process Optimization :

- Microwave-assisted synthesis : Reduces reaction time for pyrrolidine substitution (1 hr vs. 12 hr) .

- Flow chemistry : Improves heat transfer during sulfonylation, minimizing decomposition .

Purification :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.